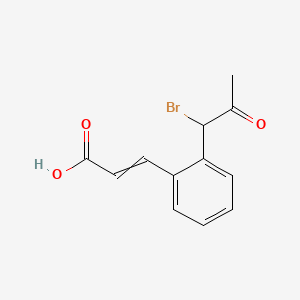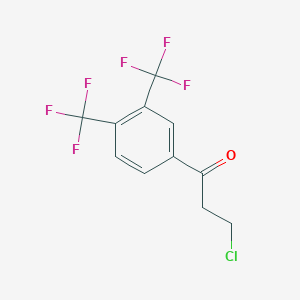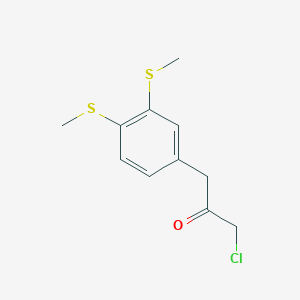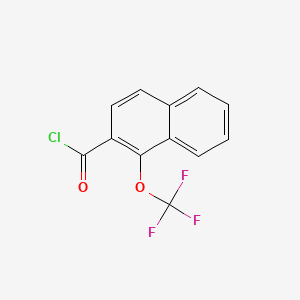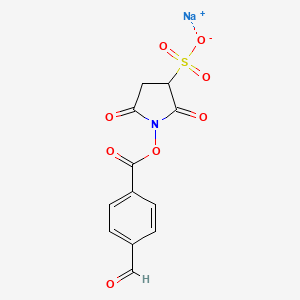
(4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane is an organic compound that features a unique combination of bromine, boron, silicon, and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane typically involves the following steps:
Borylation: The incorporation of the boron-containing group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, into the thiophene ring.
Silylation: The attachment of the trimethylsilane group to the thiophene ring.
These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product.
化学反应分析
Types of Reactions
(4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The boron-containing group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring .
科学研究应用
(4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism by which (4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane exerts its effects depends on the specific reaction it is involved in. For example:
Coupling Reactions: The boron-containing group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, involving palladium catalysts and base.
Substitution Reactions: The bromine atom can be displaced by nucleophiles, leading to the formation of new functionalized thiophene derivatives.
相似化合物的比较
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but contains a thiazole ring instead of a thiophene ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boron-containing group but lacks the thiophene and trimethylsilane groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a boronic acid ester group but has a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane lies in its combination of bromine, boron, silicon, and sulfur atoms, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for organic synthesis.
属性
分子式 |
C13H22BBrO2SSi |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
[4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C13H22BBrO2SSi/c1-12(2)13(3,4)17-14(16-12)11-9(15)8-10(18-11)19(5,6)7/h8H,1-7H3 |
InChI 键 |
AFZJBWWHHZERRL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
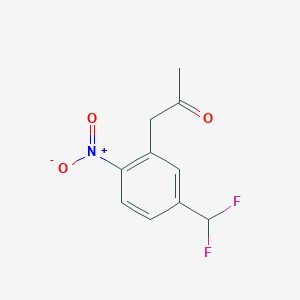
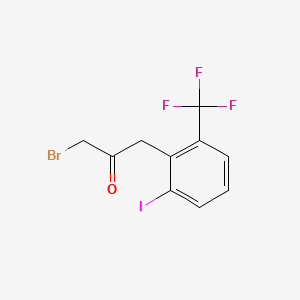
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
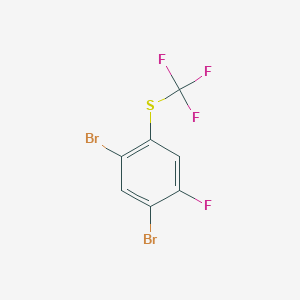
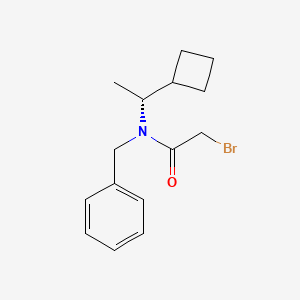
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
